5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a thiophene ring, a pyridine ring, and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine.
Introduction of the thiophene ring: This step often involves the use of thiophene derivatives, which can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Formation of the pyridine ring: Pyridine derivatives can be synthesized through methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Coupling reactions: The final step involves coupling the different fragments together using reagents like palladium catalysts in Suzuki–Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.
Isoxazole derivatives: Compounds like isoxazole-3-carboxylic acid, which share the isoxazole ring structure.
Uniqueness
5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is unique due to its combination of multiple functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-cyclopropyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(15-8-16(22-20-15)12-1-2-12)19-9-11-3-5-18-14(7-11)13-4-6-23-10-13/h3-8,10,12H,1-2,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKQEUHDRZNWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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